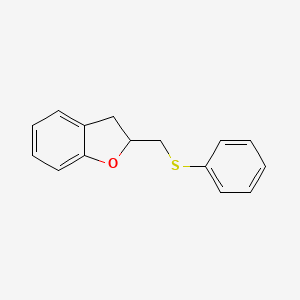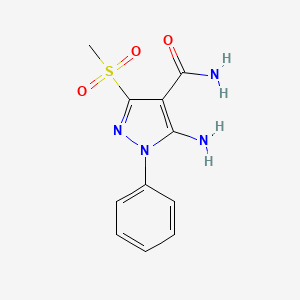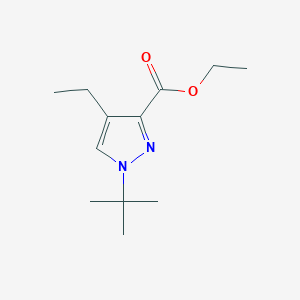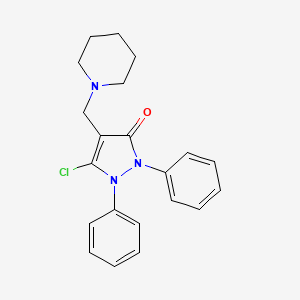
3-Chloro-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1H-pyrrole-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5H3ClN2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a chlorine atom at the third position and a nitrile group at the second position makes this compound unique and of interest in various chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrrole-2-carbonitrile typically involves the chlorination of 1H-pyrrole-2-carbonitrile. One common method is the reaction of 1H-pyrrole-2-carbonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反应分析
Types of Reactions
3-Chloro-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrole derivatives with various functional groups replacing the chlorine atom.
Reduction: 3-Amino-1H-pyrrole-2-carbonitrile or 3-Amino-1H-pyrrole-2-carboxamide.
Oxidation: Pyrrole-2,3-dione derivatives.
科学研究应用
3-Chloro-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can enhance its binding affinity and specificity towards these targets, resulting in desired biological effects.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2-carbonitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
3-Chloro-1H-pyrrole-2-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical and biological properties.
Uniqueness
3-Chloro-1H-pyrrole-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and potential biological activities
属性
CAS 编号 |
61893-86-5 |
|---|---|
分子式 |
C5H3ClN2 |
分子量 |
126.54 g/mol |
IUPAC 名称 |
3-chloro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2/c6-4-1-2-8-5(4)3-7/h1-2,8H |
InChI 键 |
RUOXHINPFCSRIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)





